Doxylamine is a member of pyridines and a tertiary amine. It has a role as a histamine antagonist, a cholinergic antagonist, a sedative, an antiemetic, a H1-receptor antagonist, an anti-allergic agent and an antitussive.
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism.
Doxylamine is an Antihistamine. The mechanism of action of doxylamine is as a Histamine Receptor Antagonist.
Doxylamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. Doxylamine has not been linked to instances of clinically apparent acute liver injury.
Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism. [PubChem]
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in PARKINSONISM.
See also: Doxylamine Succinate (has salt form).
Doxylamine
CAS No.: 469-21-6
Cat. No.: VC21338274
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 469-21-6 |
---|---|
Molecular Formula | C17H22N2O |
Molecular Weight | 270.37 g/mol |
IUPAC Name | N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
Standard InChI | InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 |
Standard InChI Key | HCFDWZZGGLSKEP-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |
Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |
Appearance | Colorless liquid |
Boiling Point | 279 to 286 °F at 0.5 mmHg (NTP, 1992) 137-141 °C @ 0.5 MM HG |
Colorform | LIQ |
Melting Point | 25 °C CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ |
Chemical Properties
Doxylamine has a chemical formula of C17H22N2O and a molecular weight of approximately 270.3694 g/mol . Its CAS Registry Number is 469-21-6 . The compound is known by several synonyms, including Ethanamine, N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-, and Pyridine, 2-[α-[2-(dimethylamino)ethoxy]-α-methylbenzyl]- .
Pharmacology
Pharmacodynamics
Doxylamine acts primarily as an inverse agonist of the histamine H1 receptor, which is responsible for its antihistamine and sedative effects . It also exhibits anticholinergic properties by antagonizing muscarinic acetylcholine receptors (M1 through M5), leading to potential deliriant effects at high doses .
Pharmacokinetics
The bioavailability of doxylamine is approximately 24.7% when administered orally and 70.8% intranasally . The time to reach maximum plasma concentration (Tmax) is between 1.5 to 2.5 hours . Doxylamine's elimination half-life ranges from 7 to 15 hours, with a mean of about 10 to 12 hours . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 .
Clinical Uses
Insomnia and Allergies
Doxylamine is commonly used as a sleep aid due to its sedative properties and for relieving symptoms of allergic reactions .
Nausea and Vomiting of Pregnancy
In combination with pyridoxine, doxylamine is prescribed for treating morning sickness in pregnant women . This combination is often sold under brand names like Diclectin or Diclegis .
Research Findings
Efficacy in Pregnancy-Related Nausea
Clinical trials have shown that doxylamine-pyridoxine is effective in reducing symptoms of nausea and vomiting during pregnancy, although the effect size is generally small . The FDA has approved this combination based on these studies .
Pharmacokinetic Studies
Studies have explored the pharmacokinetics of doxylamine, including its bioavailability and plasma concentration profiles. Intranasal administration has been shown to offer faster onset compared to oral dosing .
Property | Value |
---|---|
Chemical Formula | C17H22N2O |
Molecular Weight | 270.3694 g/mol |
CAS Registry Number | 469-21-6 |
Table 2: Pharmacokinetic Parameters of Doxylamine
Parameter | Value |
---|---|
Bioavailability (Oral) | 24.7% |
Bioavailability (Intranasal) | 70.8% |
Tmax | 1.5 to 2.5 hours |
Elimination Half-Life | 10 to 12 hours |
Table 3: Clinical Uses of Doxylamine
Use | Description |
---|---|
Insomnia | Sedative effects for short-term sleep aid |
Allergies | Relief from allergic reactions |
Nausea and Vomiting of Pregnancy | Used in combination with pyridoxine |
Side Effect | Description |
---|---|
Common Side Effects | Dizziness, drowsiness, dry mouth |
High-Dose Effects | Delirium, potential for severe adverse effects like reversible cardiomyopathy |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume